N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-3-5-13(6-4-11)22-7-8-23-16(22)19-20-17(23)26-10-15(24)18-14-9-12(2)25-21-14/h3-6,9H,7-8,10H2,1-2H3,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBKGZBRWMCCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and imidazo[2,1-c][1,2,4]triazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Key steps include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanenitrile and glyoxal.
Synthesis of the imidazo[2,1-c][1,2,4]triazole ring: This involves the reaction of 4-methylphenylhydrazine with formamide under acidic conditions.
Coupling reaction: The final step involves the reaction of the oxazole and imidazo[2,1-c][1,2,4]triazole intermediates with a suitable sulfanylacetamide reagent under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole and imidazo[2,1-c][1,2,4]triazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and imidazo[2,1-c][1,2,4]triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxazole and imidazo[2,1-c][1,2,4]triazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s closest structural analogs include derivatives with variations in heterocyclic cores, substituents, or linker groups. Key comparisons are summarized below:
Structural Insights :
- The imidazo[2,1-c][1,2,4]triazole core in the target compound and provides rigidity and planar aromaticity, favoring π-π stacking in biological targets.
- Substitution at the 7-position (4-methylphenyl in the target vs. 4-methoxyphenyl in ) influences electron density and hydrophobicity.
- Sulfanyl linkers improve metabolic stability compared to oxygen or nitrogen analogs .
Key Trends :
- Electron-donating groups (e.g., 4-methylphenyl in the target) enhance membrane permeability, while polar substituents (e.g., hydroxypropyl in ) improve solubility .
- Fused heterocycles (imidazotriazole vs. triazinone) may increase target specificity due to structural mimicry of purine bases .
Physicochemical and Pharmacokinetic Profiles
| Parameter | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~3.8 | ~1.5 |
| Water Solubility | Low | Very low | Moderate |
| Hydrogen Bond Donors | 2 | 2 | 3 |
Analysis :
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an oxazole ring and an imidazo-triazole moiety, which are known to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.49 g/mol. Its structural components contribute to its biological activity by facilitating interactions with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C23H19N5O3S |
| Molecular Weight | 439.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1207028-60-1 |
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors involved in various physiological processes. Notably:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to neurodegenerative diseases.
- Receptor Modulation : It may modulate receptor activity linked to neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal and antibacterial activities. For instance:
- In vitro studies have shown that derivatives of imidazo-triazoles can inhibit the growth of various bacterial strains.
Anticancer Potential
The unique structural features of this compound suggest potential anticancer activity. Studies have indicated that imidazo-triazole derivatives can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Compounds may interfere with cell cycle progression.
- Induction of Apoptosis : They can activate pathways leading to programmed cell death.
Neuroprotective Effects
Given the increasing interest in neurodegenerative conditions such as Alzheimer's disease:
- Inhibition of Tau Hyperphosphorylation : Similar compounds have been shown to inhibit tau protein hyperphosphorylation, a hallmark of Alzheimer's pathology.
Case Studies
-
Study on Neuroprotective Properties :
- A recent study demonstrated that derivatives similar to this compound significantly reduced tau pathology in animal models of Alzheimer's disease. This suggests a promising avenue for therapeutic development.
-
Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, compounds featuring oxazole and triazole rings were tested against various pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
